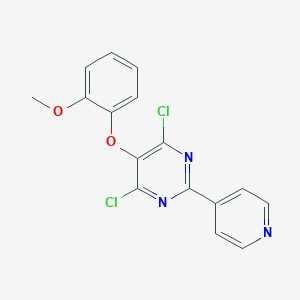

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-22-11-4-2-3-5-12(11)23-13-14(17)20-16(21-15(13)18)10-6-8-19-9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFQMDWIFGNAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457780 | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150727-72-3 | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Core Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth analysis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a key heterocyclic compound identified by CAS number 150727-72-3.[1] We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its critical role as a versatile intermediate in the landscape of modern drug development, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis, characterization, and application.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine derivative. The core structure features a pyrimidine ring functionalized with two reactive chlorine atoms at the 4 and 6 positions, a pyridyl group at position 2, and a methoxyphenoxy group at position 5. These features, particularly the dichloropyrimidine moiety, make it a valuable and highly reactive scaffold for building more complex molecular architectures.[2]

The fundamental properties of this compound are summarized below. The predicted values provide a useful baseline for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 150727-72-3 | [1][3][4] |

| IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | [3][4] |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [1][4] |

| Molecular Weight | 348.18 g/mol | [1] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [1][4] |

| Boiling Point (Predicted) | 372.7 ± 42.0 °C | [1][4] |

| pKa (Predicted) | 0.21 ± 0.10 | [1] |

| XLogP3 | 4.2 | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature as a final product. However, based on established pyrimidine chemistry, a logical and efficient synthetic route can be devised.[5][6][7] The proposed pathway involves a convergent synthesis strategy, beginning with the formation of the core pyrimidine ring, followed by chlorination.

Proposed Synthetic Workflow

The synthesis initiates with a condensation reaction between a substituted malonate and a pyridine-containing amidine to form the pyrimidine ring, which is subsequently chlorinated to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol and Causality

Step 1: Synthesis of 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol followed by sodium metal in small portions to generate a fresh solution of sodium ethoxide (NaOEt). The in-situ formation of the strong base is critical for ensuring complete deprotonation of the malonate ester.

-

Reaction: Add diethyl 2-(2-methoxyphenoxy)malonate to the cooled sodium ethoxide solution. Stir for 15 minutes to form the enolate. Subsequently, add 4-pyridinecarboximidamide hydrochloride.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. The elevated temperature drives the cyclocondensation reaction, leading to the formation of the thermodynamically stable pyrimidine ring system.

-

Workup: After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. This protonates the pyrimidine salt, causing the dihydroxy pyrimidine intermediate to precipitate.

-

Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pyrimidine-4,6-dione intermediate.

Step 2: Synthesis of this compound

-

Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the dried pyrimidine-4,6-dione intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to 80-100 °C for 4-6 hours. POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl groups (in their tautomeric keto form) into chloro groups. This is a standard and highly effective method for the chlorination of hydroxypyrimidines.[5] An organic base like N,N-dimethylaniline can be added to catalyze the reaction and scavenge the HCl byproduct.

-

Workup: Carefully cool the reaction mixture and remove the excess POCl₃ under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. This hydrolyzes any remaining POCl₃.

-

Extraction: The aqueous mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure target compound.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 4,6-dichloropyrimidine moiety is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr). This enables the systematic construction of complex molecules with precise three-dimensional orientations required for high-affinity binding to the ATP pocket of a target kinase.

Compounds structurally similar to the topic of this guide are known intermediates in the synthesis of potent tyrosine kinase inhibitors like Bosutinib, which is used in the treatment of chronic myelogenous leukemia (CML).[8][9][10]

Conceptual Workflow: Role as a Core Intermediate

The diagram below illustrates how this compound can serve as a central building block. The C4 and C6 chlorine atoms are displaced in a stepwise manner by different amine nucleophiles (R¹-NH₂ and R²-NH₂) to assemble the final inhibitor.

Caption: Use of the dichloropyrimidine as a scaffold in drug synthesis.

This sequential substitution strategy is fundamental to creating libraries of potential drug candidates for screening. The nature of the R¹ and R² groups can be varied extensively to modulate potency, selectivity, and pharmacokinetic properties.[2]

Analytical Characterization and Quality Control

To ensure the suitability of this intermediate for pharmaceutical synthesis, rigorous analytical characterization is essential. The identity and purity of the compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic signals for the protons on the pyridyl ring, the methoxyphenoxy group (including the distinct singlet for the -OCH₃ protons), and any remaining protons on the pyrimidine ring.

-

¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment, including the two carbons bonded to chlorine atoms at characteristic downfield shifts.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a definitive feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A validated method should be used to ensure that purity levels meet the stringent requirements for pharmaceutical intermediates (typically >99%).

Self-validation in a production setting involves consistent results across these orthogonal analytical techniques for every batch produced, ensuring reliability and reproducibility.

Safety and Handling

As with most chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound, CAS 150727-72-3, is more than just a chemical compound; it is a highly valuable and versatile building block in the synthesis of advanced pharmaceutical agents. Its dichloropyrimidine core provides a robust and reliable platform for constructing complex molecules through sequential SNAr reactions. Understanding its synthesis, properties, and reactivity is crucial for scientists and researchers dedicated to the discovery and development of next-generation therapeutics, particularly in the field of oncology.

References

-

Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)- - ChemBK. (2024). ChemBK. [Link]

-

Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

-

A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Taylor & Francis Online. [Link]

-

Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4388-4396. National Center for Biotechnology Information. [Link]

-

Cai, W., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. [Link]

-

A New and Practical Synthesis of Bosutinib. (2015). ResearchGate. [Link]

- CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Pharmaffiliates. [Link]

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. PubChem. [Link]

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. National Center for Biotechnology Information. [Link]

-

5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. PubChem. [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- CN110054618A - Pyrimidine or pyridine compounds and their, preparation method and medical usage.

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

-

4,6-Dichloro-5-methoxy-pyrimidine. PubMed. [Link]

-

Chen, Z. B., & Wu, J. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. ResearchGate. [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-dichloro-5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine | 150727-72-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine molecular weight

An In-depth Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and explore its potential as a versatile scaffold for building diverse molecular libraries.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 150727-72-3, is a multi-functionalized aromatic heterocycle.[1][2] The structure incorporates three key pharmacophoric elements: a reactive dichloropyrimidine core, a flexible methoxyphenoxy group, and a basic pyridyl moiety. These features make it a valuable intermediate for chemical synthesis.

The molecular formula of the compound is C₁₆H₁₁Cl₂N₃O₂.[1][3] Its calculated molecular weight and other key properties are summarized in the table below. The presence of two chlorine atoms results in a characteristic isotopic pattern in mass spectrometry, which is a crucial validation point for its identification.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 150727-72-3 | [1][2] |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [1][3] |

| Molecular Weight | 348.18 g/mol | [1][3] |

| Exact Mass | 347.023 g/mol | [3] |

| IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | [3] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [1][3] |

| Boiling Point (Predicted) | 372.7 ± 42.0 °C | [1][3] |

| XLogP3 (Predicted) | 4.2 | [3] |

Below is the two-dimensional structure of the molecule, illustrating the spatial arrangement of its constituent parts.

Sources

The Strategic Intermediate: A Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. While not an active pharmaceutical ingredient itself, its structural motifs are integral to the development of targeted therapies. This document elucidates its chemical properties, a proposed synthetic pathway, and its significant role in the synthesis of the dual endothelin receptor antagonist, Bosentan. Furthermore, a detailed exploration of the endothelin signaling pathway is presented to provide a clear rationale for the therapeutic relevance of molecules derived from this intermediate.

Introduction: The Unseen Pillar of a Blockbuster Drug

In the intricate world of pharmaceutical development, the final active molecule often stands in the spotlight, overshadowing the critical intermediates that make its existence possible. This compound, with the Chemical Abstracts Service (CAS) number 150727-72-3 , is a prime example of such a crucial, yet often overlooked, chemical entity.[1][2] Its significance lies in its role as a key building block in the synthesis of Bosentan, a first-in-class dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).

The pyrimidine core, a privileged scaffold in medicinal chemistry, is found in a multitude of biologically active compounds, from antiviral agents to anticancer drugs. The specific arrangement of a pyridyl group, a methoxyphenoxy moiety, and reactive chloro-substituents on this pyrimidine core makes this intermediate a highly versatile platform for the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing insights for researchers engaged in the synthesis of novel therapeutics.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 150727-72-3 | [1][2] |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [1][3] |

| Molecular Weight | 348.18 g/mol | [1][3] |

| Predicted Density | 1.376 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 372.7 ± 42.0 °C | [1] |

Structural Features:

The molecule is characterized by a central pyrimidine ring substituted at key positions:

-

C2 Position: A pyridin-4-yl group, which can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.

-

C4 and C6 Positions: Two chloro-substituents, which are excellent leaving groups, providing reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This is the chemical handle that allows for the subsequent steps in the synthesis of Bosentan.

-

C5 Position: An o-methoxyphenoxy group, which contributes to the overall steric and electronic properties of the molecule and is a key pharmacophoric element in the final drug.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A key strategy involves the condensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.

Sources

An In-Depth Technical Guide to the Synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Introduction

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a key intermediate in the synthesis of various pharmacologically active molecules, most notably in the development of endothelin receptor antagonists. Its structural complexity, featuring a substituted pyrimidine core, necessitates a multi-step synthetic approach requiring precise control over reaction conditions. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this important compound, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the formation of a key malonic ester derivative, followed by a cyclization to construct the pyrimidine ring, and culminating in a chlorination step.

Guaiacol + Diethyl Chloromalonate --(Base, Solvent)--> Diethyl 2-(2-methoxyphenoxy)malonate

Diethyl 2-(2-methoxyphenoxy)malonate + 4-Pyridinecarboxamidine --(Base, Solvent)--> 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine + POCl3 --(Heat)--> this compound

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Framework for Elucidating its Mechanism of Action

An In-Depth Technical Guide for Researchers

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The specific molecule, 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, is a functionalized dichloropyrimidine derivative. While its precise biological targets and mechanism of action are not yet defined in publicly available literature, its structural features—a di-chlorinated pyrimidine core, a pyridyl group, and a methoxyphenoxy ether linkage—are common in molecules designed to be kinase inhibitors. This guide presents a hypothesized mechanism of action centered on kinase inhibition and provides a comprehensive, step-by-step experimental framework for its validation. The protocols and workflows described herein are designed to provide a robust, self-validating system for elucidating the compound's cellular and molecular activity, guiding future drug development efforts.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold due to its ability to mimic the purine bases of ATP, enabling it to effectively target the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] Consequently, numerous pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[2][4][5]

The subject of this guide, this compound (hereafter referred to as "Compound X"), possesses several key structural motifs:

-

4,6-Dichloropyrimidine Core: The two chlorine atoms serve as reactive sites for nucleophilic aromatic substitution (SNAr), allowing for further chemical modification to optimize potency and selectivity.[6][7] They are also crucial for establishing interactions within enzyme active sites.

-

2-(4-pyridyl) Group: The pyridine ring can act as a hydrogen bond acceptor, a common feature for hinge-binding motifs in kinase inhibitors.

-

5-(o-Methoxyphenoxy) Group: This bulky ether linkage can occupy hydrophobic pockets within the target protein, contributing to binding affinity and selectivity.[1]

Given these features, we hypothesize that Compound X functions as a Type I ATP-competitive kinase inhibitor . This guide outlines the logical progression of experiments required to test this hypothesis, from initial broad screening to detailed mechanistic studies.

Hypothesized Mechanism of Action: Inhibition of Protein Kinase Signaling

We propose that Compound X binds to the ATP-binding pocket of one or more protein kinases, preventing the phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade controlled by the target kinase, leading to a cellular response such as cell cycle arrest or apoptosis.

Caption: Hypothesized signaling pathway showing Compound X as an ATP-competitive kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is essential for efficiently identifying the molecular target and validating the mechanism of action. The workflow progresses from broad, high-throughput screening to specific, hypothesis-driven assays.

Caption: Logical workflow for the experimental validation of Compound X's mechanism of action.

Step 1: In Silico Target Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational modeling can predict potential protein targets. By docking the structure of Compound X into the crystal structures of various kinase ATP-binding sites, we can generate a list of likely candidates based on binding affinity scores and interaction patterns. This allows for a more focused and cost-effective initial screen.

Protocol: Molecular Docking

-

Preparation of Compound X: Generate a 3D structure of Compound X and perform energy minimization using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Selection: Obtain protein crystal structures of relevant kinases (e.g., EGFR, Aurora Kinase, VEGFR-2) from the Protein Data Bank (PDB).

-

Grid Generation: Define the ATP-binding pocket of each kinase as the docking site.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of Compound X within each kinase's active site.

-

Analysis: Rank potential kinase targets based on the predicted binding energy (kcal/mol) and analyze key interactions (e.g., hydrogen bonds with the hinge region).

Step 2: In Vitro Kinase Panel Screening

Causality: This is the first experimental validation step. Screening Compound X against a large, diverse panel of purified kinases provides an unbiased view of its selectivity profile. This experiment directly measures the ability of the compound to inhibit enzyme activity in vitro, identifying the most sensitive "hit" kinases for further investigation.

Protocol: Broad-Spectrum Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well.

-

Compound Addition: Add Compound X dilutions to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the controls. Plot the data and determine the IC50 (half-maximal inhibitory concentration) value for each kinase.

Table 1: Hypothetical Kinase Screening Data for Compound X

| Kinase Target | IC50 (nM) | Kinase Family |

| EGFRL858R/T790M | 6.4 | Tyrosine Kinase |

| Aurora Kinase A | 15.2 | Ser/Thr Kinase |

| VEGFR-2 | 88.5 | Tyrosine Kinase |

| CDK2 | >10,000 | Ser/Thr Kinase |

| p38α | >10,000 | Ser/Thr Kinase |

This data is illustrative and based on activities of similar pyrimidine derivatives.[5]

Step 3: Cellular Activity Confirmation

Causality: Demonstrating that Compound X inhibits a purified enzyme is not sufficient. It is crucial to confirm that it can enter cells, engage its target, and elicit a biological response. This is achieved through cell viability assays and direct measurement of target inhibition in a cellular context.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines known to be dependent on the "hit" kinases (e.g., H1975 cells for EGFRL858R/T790M) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (half-maximal growth inhibition) concentration.

Protocol: Western Blot for Phosphorylated Substrates

-

Cell Treatment: Treat the selected cell line with Compound X at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short period (e.g., 2-6 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., Phospho-EGFR).

-

Incubate with a corresponding primary antibody for the total protein of that substrate as a loading control. .

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) confirms that Compound X is inhibiting the target kinase inside the cell.

Summary and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action for this compound. By leveraging the established role of the pyrimidine scaffold in kinase inhibition, we have formulated a testable hypothesis. The provided experimental workflows, from in silico prediction to cellular validation, offer a clear path to identify the molecular target(s), confirm cellular activity, and understand the mode of inhibition. The successful execution of these studies will provide the critical data necessary to determine the therapeutic potential of this compound and guide its future development as a potential drug candidate.

References

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Wiley. Available at: [Link]

- Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine. (2008). Google Patents.

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). ResearchGate. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]

-

Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK. Available at: [Link]

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. Available at: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-4-(ethylsulfonyl)-benzenesulfonamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

biological activity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

An In-Depth Technical Guide to the Biological Activity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, certain chemical structures, known as "privileged scaffolds," consistently appear in molecules with potent biological activities. The pyrimidine nucleus is a prime example, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] This guide focuses on a specific pyrimidine derivative, This compound (CAS: 150727-72-3), a compound whose structural features strongly suggest a role as a protein kinase inhibitor.

The molecule's architecture, combining a dichloropyrimidine core, a pyridyl group, and a methoxyphenoxy moiety, is reminiscent of established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3][4] Its dysregulation is implicated in a wide array of human diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention.[2][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy to investigate the , hypothesizing its primary mechanism of action as the inhibition of the p38 MAPK pathway. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and discuss the potential therapeutic implications.

Hypothesized Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a central node in cellular signaling, translating extracellular stimuli into a wide range of physiological responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β, cell cycle regulation, and apoptosis.[3][4] The pathway is activated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[6] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, to orchestrate the cellular response.[7]

The structural characteristics of this compound suggest it functions as an ATP-competitive inhibitor. The pyrimidine core can mimic the adenine ring of ATP, while the pendant pyridyl and methoxyphenoxy groups are positioned to interact with specific residues within the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.[8][9]

Experimental Workflow for Biological Characterization

A multi-tiered approach is essential to rigorously validate the biological activity of the compound, moving from direct biochemical assays to more complex cellular models. This self-validating system ensures that observations at each stage are confirmed and expanded upon in the next.

Tier 1: In Vitro Biochemical Kinase Assay

The primary and most direct method to test our hypothesis is to determine if the compound inhibits purified p38α MAPK enzyme activity. The ADP-Glo™ Kinase Assay is a robust luminescent method suitable for this purpose, measuring ADP production, which is directly proportional to kinase activity.[7]

Experimental Protocol: p38α Kinase Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, starting from 10 mM. A known p38 inhibitor like SB203580 should be used as a positive control.[10]

-

Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Prepare the substrate solution containing recombinant ATF2 protein and 25 µM ATP in the reaction buffer.

-

Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[7]

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the compound dilution (or DMSO for the control).

-

Add 2 µL of purified, active p38α enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.[7]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Expected Data and Interpretation

The primary outcome is the IC₅₀ value, which quantifies the concentration of the compound required to inhibit 50% of the p38α kinase activity. A low nanomolar to micromolar IC₅₀ would provide strong evidence for direct enzyme inhibition.

| Compound | Target Kinase | IC₅₀ (nM) |

| Test Compound | p38α | (Hypothetical) 50 |

| SB203580 (Control)[10] | p38α | 300 - 500 |

| Neflamapimod (VX-745)[10] | p38α | 10 |

Tier 2: Cellular Target Engagement Assay

Confirming that the compound can penetrate the cell membrane and inhibit p38 MAPK in a physiological context is a critical validation step. This is typically achieved by measuring the phosphorylation status of p38 in cells stimulated to activate the pathway.

Experimental Protocol: Western Blot for Phospho-p38

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa or A431 cells) in 96-well plates.[11]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the p38 pathway by treating cells with an activator like Anisomycin (10 µM) for 30 minutes.[11] Include unstimulated and vehicle-only controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).[12]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis and Interpretation

A dose-dependent decrease in the intensity of the phospho-p38 band in stimulated cells treated with the compound, without a change in total p38 levels, confirms cellular target engagement.

Tier 3: Downstream Functional Assays

The final validation step is to demonstrate that target inhibition translates into a functional biological effect. Based on the known roles of p38 MAPK, we can assess both anti-inflammatory and anti-cancer potential.

Protocol 1: Anti-Inflammatory Activity (TNF-α ELISA)

-

Cell Treatment:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and plate them.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.[13]

-

-

ELISA:

-

After 18-24 hours, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the reduction in TNF-α production at different compound concentrations to determine an IC₅₀ for this functional effect.

-

| Treatment Condition | TNF-α Concentration (pg/mL) |

| Unstimulated Control | < 50 |

| LPS Stimulated (Vehicle) | (Hypothetical) 2500 |

| LPS + Test Compound (10 nM) | (Hypothetical) 1800 |

| LPS + Test Compound (100 nM) | (Hypothetical) 950 |

| LPS + Test Compound (1 µM) | (Hypothetical) 300 |

Protocol 2: Anti-Proliferative Activity (MTT Assay)

-

Cell Plating and Treatment:

-

Seed a cancer cell line known to have active p38 signaling (e.g., a breast or colon cancer line) in a 96-well plate.[14]

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound class is highly dependent on its specific chemical substituents.[8][9][15][16]

-

Pyrimidine Core: Serves as the essential scaffold for binding to the hinge region of the kinase ATP pocket.

-

4,6-Dichloro Substituents: These atoms are crucial leaving groups, often displaced in subsequent synthesis steps to introduce other functionalities that can form key interactions. In the parent compound, they contribute to the electrophilic nature of the pyrimidine ring.

-

2-(4-pyridyl) Group: The nitrogen atom in the pyridine ring is a common hydrogen bond acceptor, likely interacting with backbone amides in the kinase hinge region, a critical interaction for many kinase inhibitors.

-

5-(o-Methoxyphenoxy) Group: This bulky group likely occupies a larger, more solvent-exposed region of the ATP binding site. Its orientation and composition can significantly influence selectivity and potency.[8]

Future work should focus on synthesizing analogs to explore these relationships. For instance, modifying the substitution pattern on the phenoxy ring or replacing the pyridine with other heterocycles could lead to improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known p38 MAPK inhibitors. The pyrimidine scaffold is well-established in kinase inhibitor design, providing a strong rationale for its investigation.[1] The comprehensive experimental plan detailed in this guide, progressing from direct biochemical assays to cellular target engagement and functional downstream readouts, provides a rigorous framework for validating its biological activity. If the hypothesis is confirmed, this compound could represent a valuable lead structure for the development of novel therapeutics for treating a range of inflammatory diseases and cancers where the p38 MAPK pathway is a key driver of pathology.[2][5][17]

References

- Lee, J. C., & Young, P. R. (1996).

- The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2009). Taylor & Francis Online.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (1998). PubMed.

- The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2009). Taylor & Francis Online.

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.

- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. (2025). BenchChem.

- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (2021).

- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed.

- Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (2010). PMC - NIH.

- p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (2023). MDPI.

- p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.

- Analysis of mitogen-activated protein kinase activation and interactions with regulators and substr

- p38α Kinase Assay.

- p38 MAP Kinase Assay. Sigma-Aldrich.

- SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltr

- p38 MAPK inhibitors | activators | kinase | signaling p

- Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK.

- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2022). International Journal of Medical Pharmaceutical and Health Sciences.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer | Semantic Scholar [semanticscholar.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. promega.com [promega.com]

- 8. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmphs.com [ijmphs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine solubility data

An In-Depth Technical Guide to the Solubility Profile of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with structural motifs common in medicinal chemistry.[1] Given its predicted high lipophilicity, this compound is anticipated to be poorly soluble in aqueous media, a common challenge in drug development.[2][3] This document outlines the fundamental principles and detailed experimental protocols for accurately determining its thermodynamic and kinetic solubility. It further explores the key physicochemical factors influencing its solubility, particularly the effect of pH on the ionizable pyridyl group. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the biopharmaceutical properties of this and structurally related compounds.

Introduction to the Target Compound

This compound is a complex organic molecule featuring a central dichloropyrimidine ring, substituted with a methoxyphenoxy group and a pyridyl moiety. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents.[4] Understanding the physicochemical properties of this specific derivative is the first step in evaluating its potential as a drug candidate.

Physicochemical Properties: A summary of the key computed and reported properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 150727-72-3 | [5][6][7] |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [5][6] |

| Molar Mass | 348.18 g/mol | [5] |

| Predicted pKa | 0.21 ± 0.10 | [5] |

| Predicted XLogP3 | 4.2 | [6] |

The high predicted XLogP3 value of 4.2 indicates significant lipophilicity, suggesting that the compound will likely exhibit poor aqueous solubility.[6] The predicted pKa of 0.21 is associated with the basic nitrogen atom on the pyridyl ring.[5] This weakly basic nature implies that the compound's solubility will be highly dependent on pH, a crucial factor that must be experimentally verified.[8][9]

The Critical Role of Solubility in Drug Discovery

Solubility is a gatekeeper property in drug development. A compound must dissolve to be absorbed from the gastrointestinal tract into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates, as it often leads to low and erratic bioavailability.[2][10] Therefore, accurate solubility assessment is performed at multiple stages:

-

Early Discovery (Lead Identification): High-throughput kinetic solubility screens are used to quickly flag and deprioritize compounds with undesirable properties, saving significant resources.[10][11]

-

Lead Optimization: As candidates are refined, more rigorous thermodynamic solubility data helps guide structural modifications to improve biopharmaceutical properties.[10]

-

Preformulation: In-depth solubility profiling in various media is essential for developing suitable formulations (e.g., for toxicology and clinical studies) and predicting in-vivo behavior.[12]

Experimental Protocols for Solubility Determination

To generate a robust solubility profile, both thermodynamic and kinetic measurements are recommended. The former provides the true equilibrium solubility, while the latter offers a higher-throughput assessment relevant to early screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[2] It measures the saturation concentration of a compound in a specific medium after a prolonged equilibration period.

Protocol:

-

Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., 0.1 M phosphate buffer for pH 5.0 - 7.4; 0.1 M HCl for pH 1.2). The pH should be precisely measured and adjusted.

-

Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays.[10][11]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a corresponding well of a 96-well plate pre-filled with the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.

-

Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the amount of precipitation using a nephelometer, which detects scattered light from insoluble particles.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background.

Analytical Quantification by HPLC-MS

A robust and sensitive analytical method is required to quantify the low concentrations expected for a poorly soluble compound. Reverse-phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal technique.[4][13]

Example HPLC-MS Method:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.[4]

-

Flow Rate: 0.3 - 0.5 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Detection (MS): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecular ion [M+H]⁺.[4]

Results and Discussion: Factors Influencing Solubility

While actual experimental data is not available, a representative table is provided to illustrate how results should be presented.

| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M HCl | 1.2 | 25 | Expected: Higher | Expected: Higher |

| 0.1 M Acetate | 5.0 | 25 | Expected: Low | Expected: Low |

| 0.1 M Phosphate | 7.4 | 25 | Expected: Very Low | Expected: Very Low |

| FaSSIF | 6.5 | 37 | To be determined | To be determined |

| FeSSIF** | 5.0 | 37 | To be determined | To be determined |

| Fasted State Simulated Intestinal Fluid | ||||

| **Fed State Simulated Intestinal Fluid |

The Dominant Effect of pH

For ionizable compounds, pH is often the most significant factor affecting aqueous solubility.[14] The pyridyl nitrogen in this compound is a basic center.

-

At Low pH (Acidic Conditions): In an acidic environment (pH < pKa), the pyridyl nitrogen becomes protonated, acquiring a positive charge. This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in its interaction with water molecules and thus higher solubility.[9][15]

-

At Neutral or High pH (Basic Conditions): At pH values well above the pKa, the compound exists predominantly in its neutral, un-ionized form. This form is less polar and more lipophilic, resulting in very low aqueous solubility.[8]

Given the predicted pKa of 0.21, a significant increase in solubility is only expected in highly acidic conditions (pH < 1).[5]

Caption: Relationship between pH, ionization state, and solubility.

Conclusion

The solubility of this compound is a critical parameter that must be thoroughly characterized to assess its drug-like potential. Its high lipophilicity suggests it is inherently a poorly soluble compound. The presence of a weakly basic pyridyl moiety dictates that its solubility will be strongly dependent on pH, with significantly higher solubility expected only under highly acidic conditions. The standardized shake-flask and kinetic solubility protocols, combined with sensitive LC-MS quantification, provide a robust framework for generating the essential data needed to guide formulation strategies and further drug development efforts.

References

-

Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

-

Poorly Soluble Drugs. (n.d.). Dissolution Technologies. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Cobbold, S. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 966, 177-184. [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. (n.d.). Pharmaffiliates. [Link]

-

5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. (n.d.). PubChem. [Link]

-

The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

-

pH and solubility. (n.d.). Khan Academy. [Link]

-

Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]

-

Kuder, C., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2195. [Link]

-

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. (n.d.). PubChem. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). Molecules, 25(23), 5698. [Link]

-

Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. 4,6-dichloro-5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine | 150727-72-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Khan Academy [khanacademy.org]

spectral properties of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

An In-Depth Technical Guide to the Spectral Properties of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a heterocyclic compound featuring a complex assembly of functional groups, each contributing to a unique physicochemical and spectral profile. As an intermediate or potential active pharmaceutical ingredient, its unambiguous characterization is a critical step in the development pipeline. The pyrimidine core, in particular, is a foundational scaffold in numerous therapeutic agents.[1][2]

This technical guide provides a comprehensive analysis of the key . We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for its structural confirmation. The methodologies described herein are designed to establish a self-validating system for the identity and purity of the compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectral Implications

The spectral characteristics of a molecule are a direct consequence of its structure. The target compound, with the chemical formula C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of approximately 348.18 g/mol , possesses several key features that dictate its spectral signature:[3][4]

-

Dichloropyrimidine Ring : A six-membered aromatic heterocycle with two nitrogen atoms and two chlorine substituents. The electronegative chlorine and nitrogen atoms significantly influence the electronic environment of the ring, impacting the chemical shifts of nearby nuclei in NMR spectroscopy. The chlorine atoms also impart a highly characteristic isotopic pattern in mass spectrometry.

-

4-Pyridyl Group : A pyridine ring attached at the 2-position of the pyrimidine core. This creates an extended π-conjugated system, which is a strong chromophore for UV-Vis absorption. The distinct electronic environment of the pyridine protons results in characteristic signals in the ¹H NMR spectrum.

-

o-Methoxyphenoxy Group : A methoxy-substituted benzene ring linked to the pyrimidine core via an ether bond. This group introduces several unique signals: aromatic protons on the phenyl ring, aliphatic protons of the methoxy group, and a characteristic C-O-C stretch in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of individual atoms.[5]

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides a map of the different types of protons in a molecule based on their electronic environment.[5]

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Rationale |

| Pyridyl-H (ortho to N) | 8.7 - 8.9 | Doublet (d) | J ≈ 5-6 | Deshielded due to the electronegativity of the adjacent nitrogen atom and the electron-withdrawing pyrimidine ring. |

| Pyridyl-H (meta to N) | 8.2 - 8.4 | Doublet (d) | J ≈ 5-6 | Less deshielded than the ortho protons, coupled to the same. |

| Phenoxy-H (aromatic) | 6.9 - 7.5 | Multiplet (m) | Various | A complex multiplet arising from the four protons on the substituted benzene ring, with chemical shifts influenced by the methoxy and ether groups. |

| Methoxy-H (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A | A sharp singlet corresponding to the three equivalent protons of the methoxy group, typically found in this region. |

Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Parameters : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition : A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.[6]

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule, with each unique carbon atom producing a distinct signal.[5]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C=N, C-Cl | 150 - 170 | Carbons within the heterocyclic pyrimidine ring, significantly deshielded by adjacent nitrogen and chlorine atoms. |

| Pyridyl C=N | 148 - 155 | The carbon atom adjacent to the nitrogen in the pyridine ring is highly deshielded. |

| Aromatic C-H, C-C | 110 - 145 | A range of signals corresponding to the carbon atoms of the pyridyl and phenoxy rings. |

| Methoxy C (-OCH₃) | 55 - 60 | The aliphatic carbon of the methoxy group, appearing in a characteristic upfield region. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters : Acquire the spectrum on the same spectrometer used for ¹H NMR.

-

Data Acquisition : A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms. A significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing : Standard Fourier transform and processing are applied.

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. Its fragmentation patterns offer a molecular fingerprint that aids in structural elucidation.[5][6]

Isotopic Pattern Analysis: The Dichloro Signature

A key validation feature for this compound is the presence of two chlorine atoms. Naturally occurring chlorine consists of two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7] This results in a highly characteristic isotopic cluster for the molecular ion (M⁺).

-

M⁺ Peak : Contains two ³⁵Cl atoms.

-

M+2 Peak : Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak : Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[7]

Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, which is useful for structural analysis.[8] Key fragmentations would involve the cleavage of the weakest bonds.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Fragmentation Pathway |

| ~347/349/351 | [M]⁺ | Molecular ion cluster (C₁₆H₁₁³⁵Cl₂N₃O₂)⁺ |

| ~312/314 | [M - Cl]⁺ | Loss of a chlorine radical. |

| ~224/226 | [M - C₇H₇O₂]⁺ | Cleavage of the ether bond, loss of the methoxyphenoxy radical. |

| ~123 | [C₇H₇O₂]⁺ | Methoxyphenoxy cation. |

| ~78 | [C₅H₄N]⁺ | Pyridyl cation. |

Experimental Protocol: MS

-

Sample Introduction : Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method :

-

Mass Analysis : Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the absorption of infrared light by a sample, which induces vibrations in chemical bonds. These vibrations are unique to specific functional groups, providing a molecular fingerprint.[1]

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine, Pyridyl, Phenyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1650 - 1550 | C=N / C=C Stretch | Aromatic Rings |

| 1270 - 1220 | C-O-C Stretch | Aryl Ether |

| 800 - 700 | C-Cl Stretch | Chloro-substituent |

Experimental Protocol: FTIR

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Background Scan : Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan : Place the sample in the instrument and acquire the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores.[6][9] The extended π-system of the linked pyridyl and pyrimidine rings is expected to produce strong UV absorbance.

Predicted UV-Vis Absorption

-

λₘₐₓ : Expected in the range of 250-300 nm, corresponding to π → π* electronic transitions within the conjugated aromatic system. The exact wavelength will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.[6]

-

Serial Dilution : Perform serial dilutions to obtain a series of solutions with absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Parameters : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Use the pure solvent as a blank reference. Measure the absorbance of each diluted sample across the UV-Vis range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λₘₐₓ).

Overall Spectral Characterization Workflow

Caption: Integrated workflow for structural verification.

Conclusion

The structural characterization of this compound requires an integrated analytical approach. ¹H and ¹³C NMR spectroscopy define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and provides definitive evidence of the two chlorine atoms through its unique M/M+2/M+4 isotopic pattern. FTIR spectroscopy validates the presence of key functional groups, such as the aryl ether and chloro-substituents, while UV-Vis spectroscopy confirms the electronic properties of the conjugated aromatic system. Together, these techniques provide a robust, self-validating dossier of data that unambiguously confirms the structure of the target molecule, an essential requirement for its advancement in research and development.

References

- Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). BenchChem.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–30.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.

- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025). BenchChem.

- Al-Hourani, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.

- 4,6-dichloro-5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine. Echemi.

- Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- D'yachenko, V. I., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Samir, A., et al. (2018). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.

- UV-Vis Spectrum of Pyridine. SIELC Technologies.

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: Synthesis, Properties, and Potential as a Kinase Inhibitor Scaffold

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, particularly as a bioisostere for purines, enabling it to interact with a wide array of enzymatic targets.[2] In the realm of oncology, substituted pyrimidines have emerged as a "privileged scaffold" for the development of kinase inhibitors.[3][4] Kinases, a class of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of targeted cancer therapies.

This guide provides a comprehensive technical overview of a specific, highly functionalized pyrimidine derivative: 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS Number: 150727-72-3). We will delve into its rational design, a plausible and detailed synthetic route, its physicochemical characteristics, and its potential applications in drug discovery, particularly as a scaffold for novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value | Source |

| CAS Number | 150727-72-3 | [1][4][5][6] |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [1][4] |

| Molecular Weight | 348.18 g/mol | [1][4] |